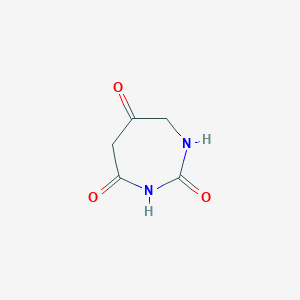![molecular formula C20H12BrClN2O4 B2887400 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide CAS No. 202827-66-5](/img/structure/B2887400.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide” is a chemical compound with the molecular formula C15H10BrCl2NO2 . It is also known as 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide . This compound is used in the synthesis of Cloxazolam and its metabolites .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzamide core with bromo, chloro, and nitro substituents . The crystal structure of a related compound, N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide, has been determined .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 387.06 g/mol . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide and its derivatives are synthesized and characterized through various spectroscopic and crystallographic methods. The synthesis of related compounds involves multi-step reactions that include nitration, halogenation, and amide formation. Crystal structures are often determined using X-ray diffraction, highlighting the molecular and electronic structures, as well as the intermolecular interactions such as hydrogen bonding and π-π stacking which contribute to the stability and properties of these compounds (Dian He et al., 2014).
Spectroscopic Properties and Theoretical Calculations
The spectroscopic properties, including IR, NMR, and mass spectrometry, provide insights into the structural aspects of this compound derivatives. Theoretical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic structure, which is crucial for predicting reactivity and properties. These studies often compare experimental results with theoretical ones to validate the computational models (A. Dwivedi & Abhishek Kumar, 2019).
Potential Biological Activity
Some derivatives of this compound exhibit biological activities, such as antitumor effects. These activities are often evaluated using assays like the MTT assay to measure cell viability in various cancer cell lines. The structure-activity relationship (SAR) derived from these studies can guide the design of new compounds with enhanced biological activities (Dian He et al., 2014).
Molecular Interactions and Crystal Engineering
Understanding the intermolecular interactions within the crystal lattice of these compounds can provide valuable insights into their physicochemical properties. Studies on hydrogen bonds, halogen bonds, and other non-covalent interactions in the crystal structures can inform crystal engineering efforts to design materials with desired properties (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).
Electro-optical Applications
The nonlinear optical properties, such as hyperpolarizability, of this compound derivatives are investigated for their potential applications in electro-optical devices. These studies involve the calculation of electronic properties that influence the material's response to electric fields, which is crucial for applications in photonics and optoelectronics (A. Dwivedi & Abhishek Kumar, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O4/c21-12-9-10-17(15(11-12)19(25)13-5-1-3-7-16(13)22)23-20(26)14-6-2-4-8-18(14)24(27)28/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWMLFUQWYTEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2887317.png)
![3-Methyl-7-phenyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2887319.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2887322.png)
![tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate](/img/structure/B2887323.png)
![3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2887324.png)

![N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2887326.png)

![5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-N-(3-methoxypropyl)-1-methylpyrrole-2-carboxamide](/img/structure/B2887329.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2887332.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide](/img/structure/B2887337.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2887340.png)